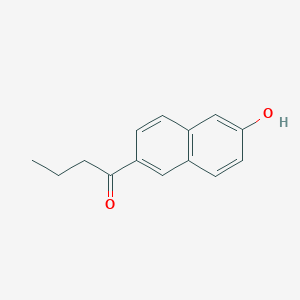
1-(6-Hydroxynaphthalen-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol It is a derivative of naphthalene, featuring a hydroxyl group at the 6th position and a butanone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 6-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-naphthoyl)butan-1-one or 1-(6-naphthyl)butanoic acid.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)butanol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(6-Hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions such as copper (II), leading to changes in its fluorescence properties. This interaction is facilitated by the hydroxyl and carbonyl groups, which coordinate with the metal ions . Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(6-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
1-(6-Hydroxynaphthalen-2-yl)propan-1-one: Contains a propanone group, leading to variations in its chemical behavior and uses.
Propriétés
Numéro CAS |
110325-93-4 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(6-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3 |
Clé InChI |
VFKBZAOTWQQXFH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


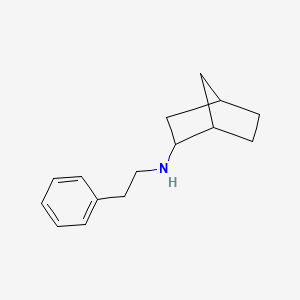

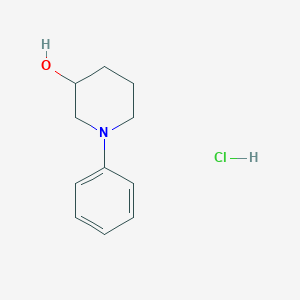

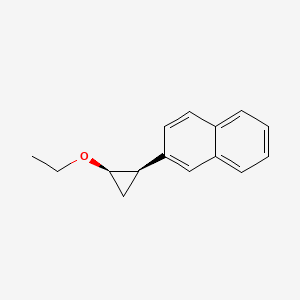
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
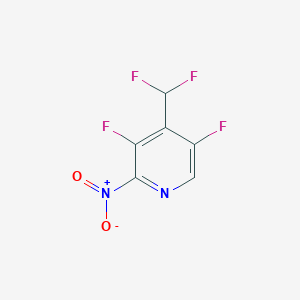
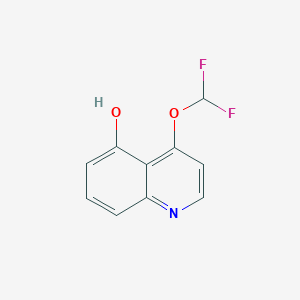
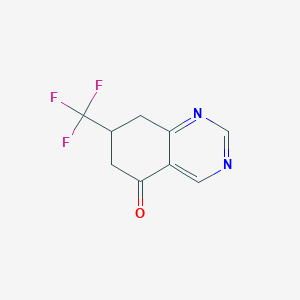

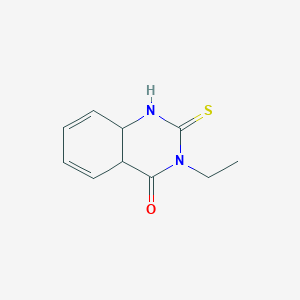
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)

![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
